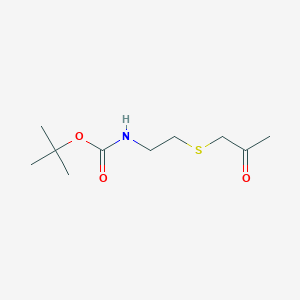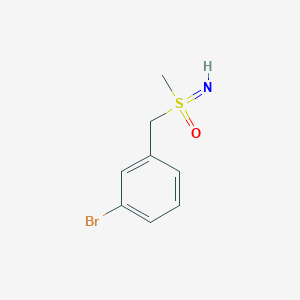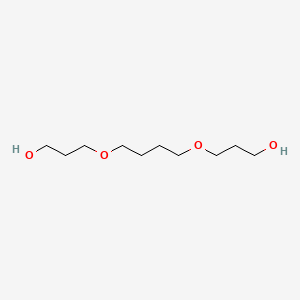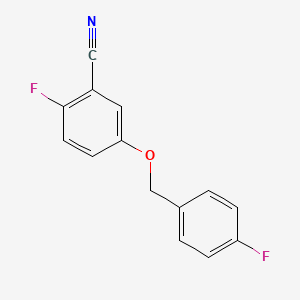
N'-(2-methylpropanoyl)carbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-methylpropanoyl)carbamimidothioic acid is a chemical compound with a unique structure and significant potential in various scientific fields. It is known for its specific chemical properties and interactions, making it a subject of interest in research and industrial applications.
準備方法
The synthesis of N'-(2-methylpropanoyl)carbamimidothioic acid involves several steps and specific reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods often involve large-scale synthesis techniques to ensure the compound’s purity and yield.
化学反応の分析
N'-(2-methylpropanoyl)carbamimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N'-(2-methylpropanoyl)carbamimidothioic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular functions and signal transduction pathways. In medicine, it is explored for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals.
作用機序
The mechanism of action of N'-(2-methylpropanoyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular functions and biochemical pathways, contributing to its observed effects.
類似化合物との比較
N'-(2-methylpropanoyl)carbamimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can reveal differences in their chemical properties, reactivity, and applications, emphasizing the distinct characteristics of this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and interactions make it a valuable subject of study in chemistry, biology, medicine, and industry
特性
IUPAC Name |
N'-(2-methylpropanoyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-3(2)4(8)7-5(6)9/h3H,1-2H3,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAGIMDDJUTAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














